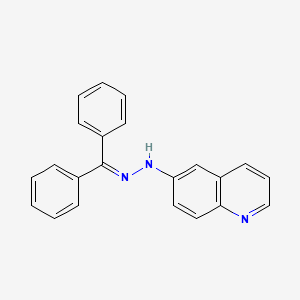
1-(Diphenylmethylene)-2-(quinolin-6-yl)hydrazine
Cat. No. B8319298
M. Wt: 323.4 g/mol
InChI Key: KAOXMCSYSOCBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08188113B2
Procedure details


6-(2-(Diphenylmethylene)hydrazinyl)quinoline (4.0 g, 12.3 mmol) and 4-methyl-3-oxo-pentanenitrile (1.5 g, 13.5 mmol) were combined by the procedure of Example B8 (method 2) to give 5-isopropyl-2-quinolin-6-yl-2H-pyrazol-3-ylamine (1.1 g, 35.5% yield). 1H NMR (400 MHz, CDCl3) δ 8.93 (dd, J=4.4, 1.6 Hz, 1 H), 8.21-8.18 (m, 2 H), 8.05-8.02 (m, 2H), 7.44 (dd, J=8.4, 4.4 Hz, 1 H), 5.56 (s, 1 H), 3.85 (br s, 2 H), 2.97 (m, 1 H), 1.31 (d, J=6.8 Hz, 6 H); MS (ESI) m/z: 253.2 (M+H+).


Yield
35.5%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]([C:20]2[CH:25]=CC=CC=2)=[N:8][NH:9][C:10]2[CH:11]=[C:12]3[C:17](=[CH:18][CH:19]=2)[N:16]=[CH:15][CH:14]=[CH:13]3)[CH:6]=CC=C[CH:2]=1.CC(C)C(=O)CC#[N:31]>>[CH:1]([C:7]1[CH:20]=[C:25]([NH2:31])[N:9]([C:10]2[CH:11]=[C:12]3[C:17](=[CH:18][CH:19]=2)[N:16]=[CH:15][CH:14]=[CH:13]3)[N:8]=1)([CH3:2])[CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(=NNC=1C=C2C=CC=NC2=CC1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(CC#N)=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C=1C=C(N(N1)C=1C=C2C=CC=NC2=CC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 35.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
